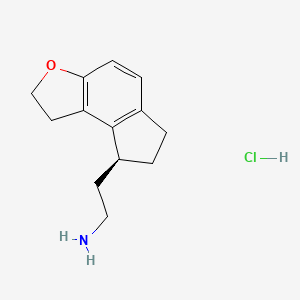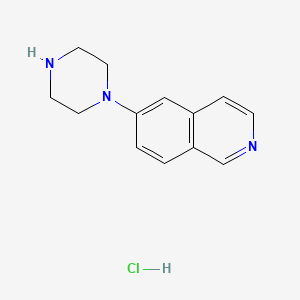
N-脱メチルリンコマイシン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Demethyl Lincomycin Hydrochloride: is a derivative of lincomycin, an antibiotic produced by the bacterium Streptomyces lincolnensis. This compound is primarily known for its role in inhibiting bacterial protein synthesis, making it a valuable tool in the field of antibiotics .
科学的研究の応用
N-Demethyl Lincomycin Hydrochloride has a wide range of scientific research applications, including:
作用機序
Target of Action
N-Demethyl Lincomycin Hydrochloride, like other lincosamides, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics .
Mode of Action
N-Demethyl Lincomycin Hydrochloride functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA . It interacts with the 23S rRNA of the 50S bacterial ribosomal subunit . This interaction inhibits bacterial protein synthesis by affecting the process of peptide chain initiation .
Biochemical Pathways
The biochemical pathways affected by N-Demethyl Lincomycin Hydrochloride are those involved in protein synthesis. By binding to the 50S subunit of the bacterial ribosome, it prevents the addition of new amino acids to the growing peptide chain . This inhibition disrupts protein synthesis, leading to the bacteriostatic effect (inhibition of bacterial growth) of the compound .
Pharmacokinetics
The potential relevance of the drug’s metabolites and disposition in special populations is of interest .
Result of Action
The primary result of N-Demethyl Lincomycin Hydrochloride’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the compound prevents bacteria from producing essential proteins, which in turn inhibits their growth and proliferation .
Action Environment
The action of N-Demethyl Lincomycin Hydrochloride can be influenced by various environmental factors. For instance, certain microbial strains have been found to exhibit superior degradation efficiency for lincomycin manufacturing biowaste . This suggests that the presence of these strains in the environment could potentially affect the stability and efficacy of the compound .
生化学分析
Biochemical Properties
N-Demethyl Lincomycin Hydrochloride has been shown to inhibit bacterial protein synthesis by inhibiting ribosomal protein S12 This interaction with the ribosomal protein S12 is crucial for its role in biochemical reactions
Cellular Effects
The effects of N-Demethyl Lincomycin Hydrochloride on cells are primarily related to its ability to inhibit protein synthesis. This can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-Demethyl Lincomycin Hydrochloride involves its binding to the ribosomal protein S12, thereby inhibiting bacterial protein synthesis . This interaction can lead to changes in gene expression and can have significant effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that this compound has a significant inhibitory effect on bacterial protein synthesis
Metabolic Pathways
N-Demethyl Lincomycin Hydrochloride is involved in the metabolic pathway of lincomycin biosynthesis It interacts with various enzymes and cofactors in this pathway
準備方法
Synthetic Routes and Reaction Conditions: : N-Demethyl Lincomycin Hydrochloride is synthesized from 4-demethyllincomycin, which is obtained through the fermentation of Streptomyces lincolnensis. The synthetic process involves the demethylation of lincomycin, followed by the addition of hydrochloride to form the final compound .
Industrial Production Methods: : The industrial production of N-Demethyl Lincomycin Hydrochloride typically involves large-scale fermentation processes using Streptomyces lincolnensis. The fermentation broth is then subjected to various purification steps, including filtration, extraction, and crystallization, to isolate the desired compound .
化学反応の分析
Types of Reactions: : N-Demethyl Lincomycin Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products:
類似化合物との比較
Similar Compounds
Lincomycin: The parent compound from which N-Demethyl Lincomycin Hydrochloride is derived.
Clindamycin: A semi-synthetic derivative of lincomycin with higher efficacy and a broader spectrum of activity.
4-Demethyllincomycin: An intermediate in the synthesis of N-Demethyl Lincomycin Hydrochloride.
Uniqueness: : N-Demethyl Lincomycin Hydrochloride is unique due to its specific chemical structure, which allows it to inhibit bacterial protein synthesis effectively.
特性
CAS番号 |
14600-41-0 |
|---|---|
分子式 |
C17H33ClN2O6S |
分子量 |
429.0 g/mol |
IUPAC名 |
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H32N2O6S.ClH/c1-4-5-9-6-10(18-7-9)16(24)19-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-3;/h8-15,17-18,20-23H,4-7H2,1-3H3,(H,19,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1 |
InChIキー |
CHKUTFKCSCMSCE-NLBLSBHASA-N |
SMILES |
CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |
異性体SMILES |
CCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl |
正規SMILES |
CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |
同義語 |
Methyl 6,8-Dideoxy-6-[[[(2S,4R)-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside Monohydrochloride; Methyl 6,8-Dideoxy-6-(4-propyl-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside Hydrochloride; t |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B565717.png)
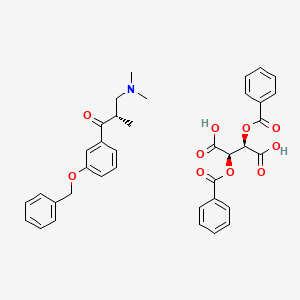
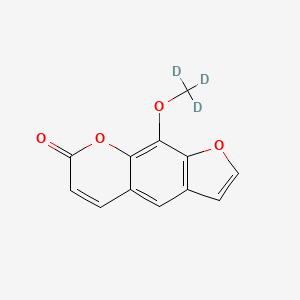
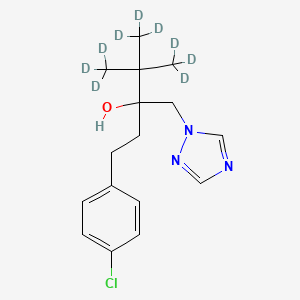


![4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565723.png)
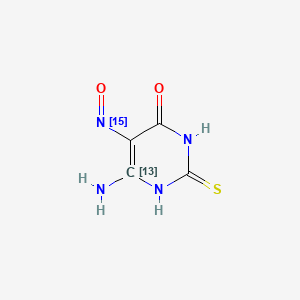
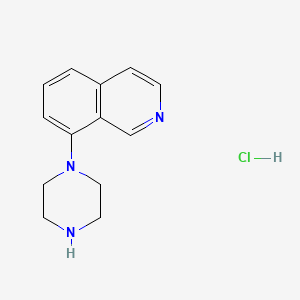
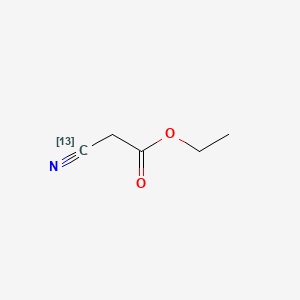
![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)
